Rp-8-CPT-cAMPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

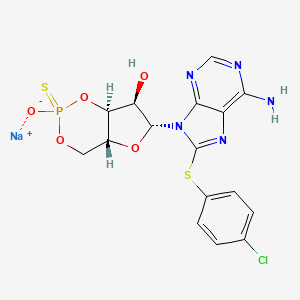

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rp-8-CPT-cAMPS

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Competitive Antagonism of Protein Kinase A

Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS) is a potent and selective cell-permeable inhibitor of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Its primary mechanism of action is through competitive antagonism of cAMP binding to the regulatory subunits of PKA.[1][2][3]

The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. The binding of the second messenger cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate downstream target proteins.

This compound, as a structural analog of cAMP, binds to the cAMP-binding sites on the PKA regulatory subunits.[1][2] However, due to the Rp configuration of the phosphorothioate (B77711) group, its binding does not induce the conformational change necessary for the dissociation of the catalytic subunits.[1] By occupying these sites, this compound competitively prevents the binding of endogenous cAMP, thereby locking the PKA holoenzyme in its inactive conformation and inhibiting downstream signaling events.[1] It exhibits site-selectivity, preferentially targeting site A of the RI subunit and site B of the RII subunit of PKA.[2]

Furthermore, the 8-CPT moiety enhances the lipophilicity of the molecule, facilitating its permeation across cell membranes, while the phosphorothioate modification confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular activity.[2]

Interaction with Other Signaling Pathways

While the primary target of this compound is PKA, it has been shown to interact with other signaling molecules, most notably the Exchange protein directly activated by cAMP (Epac).

Antagonism of Epac

Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap1. While the Epac activator 8-pCPT-2'-O-Me-cAMP stimulates Rap1 activation, co-treatment with this compound has been shown to reduce this effect, suggesting an antagonistic role at Epac.[2] This indicates that this compound can also occupy the cAMP binding site of Epac, preventing its activation.

Inhibition of Phosphodiesterases (PDEs)

The phosphorothioate modification in this compound confers resistance to degradation by many PDEs.[2] While specific IC50 values for this compound against a broad range of PDE isoforms are not extensively documented, the structurally related compound, 8-CPT-cAMP, has been shown to inhibit certain PDEs. This suggests a potential for off-target effects through the modulation of intracellular cAMP and cGMP levels by inhibiting their degradation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that specific Ki and IC50 values for this compound are not consistently reported across the literature, and data for structurally similar compounds are often used as a reference.

| Target | Compound | Parameter | Value (µM) | Notes |

| PKA I | Rp-cAMPS | Ki | 6.05 | A related PKA antagonist.[4] |

| PKA II | Rp-cAMPS | Ki | 9.75 | A related PKA antagonist.[4] |

| Epac | Rp-cAMPS | Inhibition | Weak | Acts as a weak competitive inhibitor. |

| Epac | This compound | Inhibition | Yes | Reduces Rap1 activation induced by Epac agonists.[2] |

Signaling Pathway Diagrams

Experimental Protocols

In Vitro PKA Inhibition Assay (Non-Radioactive, Colorimetric)

This protocol describes a general method to determine the inhibitory effect of this compound on PKA activity.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of PKA and substrate peptide in kinase assay buffer. Prepare ATP solution in kinase assay buffer.

-

Set up Kinase Reaction: In a 96-well plate, add the PKA/substrate solution to each well. Add the serially diluted this compound or vehicle control to the respective wells.

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with the luciferase/luciferin reaction.

-

Measure Luminescence: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to PKA activity.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Epac Activity Assay (Rap1 Activation Pull-Down)

This protocol is designed to measure the effect of this compound on Epac-mediated Rap1 activation.[5]

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

This compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

-

Rap1 activation assay kit (containing RalGDS-RBD beads)

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound or vehicle for a designated time. Stimulate cells with an Epac activator.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Pull-Down of Active Rap1: Incubate equal amounts of protein lysate with RalGDS-RBD beads to pull down GTP-bound (active) Rap1.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. Also, run a Western blot on the total cell lysates to determine the total Rap1 levels.

-

Data Analysis: Quantify the band intensities and normalize the amount of pulled-down Rap1 to the total Rap1 in the lysates to determine the relative Rap1 activation.

PDE Inhibition Assay (Generic Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PDE isoform.

Materials:

-

Purified recombinant PDE enzyme

-

cAMP (substrate)

-

This compound

-

PDE assay buffer (specific to the PDE isoform)

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare the PDE enzyme and cAMP substrate solutions in the assay buffer.

-

Set up PDE Reaction: In a 96-well plate, add the PDE enzyme to each well. Add the serially diluted this compound or a known PDE inhibitor (positive control) to the respective wells.

-

Initiate Reaction: Start the reaction by adding the cAMP substrate to each well.

-

Incubation: Incubate the plate at room temperature for a time that ensures the reaction is in the linear range.

-

Terminate Reaction and Detect Product: Add the PDE-Glo™ Termination/Detection solution to stop the PDE reaction and initiate a series of reactions that lead to the production of a luminescent signal proportional to the amount of AMP generated.

-

Measure Luminescence: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

References

- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Rp-8-CPT-cAMPS as a PKA inhibitor

An In-depth Technical Guide to Rp-8-CPT-cAMPS as a PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, formally known as 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a potent and widely used chemical tool for the investigation of Protein Kinase A (PKA) signaling pathways. As a lipophilic, membrane-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP), it serves as a competitive antagonist to effectively inhibit PKA activation in both in vitro and cellular contexts.[1][2][3] Its unique mechanism of action, which targets the regulatory subunits of PKA, distinguishes it from common ATP-site inhibitors, offering a specific means to dissect the roles of PKA in complex biological processes.[1][4] This guide provides a comprehensive overview of its mechanism, quantitative inhibitory properties, selectivity, and detailed experimental protocols for its application.

Chemical Properties and Structure

This compound is a structural combination of two other cAMP analogs: 8-CPT-cAMP and Rp-cAMPS.[4] This design confers several advantageous properties:

-

Lipophilicity : The chlorophenylthio group at the 8th position of the adenine (B156593) ring significantly increases the molecule's lipophilicity, enhancing its ability to permeate cell membranes.[1][3]

-

Metabolic Stability : The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety (the "Rp-isomer") renders the molecule resistant to hydrolysis by most mammalian phosphodiesterases (PDEs).[1][3] This stability prevents its degradation into an agonistic form and ensures a sustained inhibitory effect.[1]

| Property | Value |

| Full Name | 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt |

| Abbreviation | This compound |

| CAS Number | 129735-01-9 |

| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ · Na |

| Molecular Weight | 509.8 g/mol |

| Purity | Typically >99% (HPLC)[1] |

| Solubility | Soluble in aqueous solvents, DMF (30 mg/ml), DMSO (25 mg/ml)[1][4] |

| Appearance | Crystallized or lyophilized sodium salt[1] |

Mechanism of Action

To understand the inhibitory action of this compound, it is essential first to understand the activation of PKA.

Canonical PKA Activation

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][6][7] The binding of the R subunits to the C subunits sequesters the catalytic domains and prevents them from phosphorylating substrates. Cellular signals, often initiated by hormones or neurotransmitters binding to G-protein-coupled receptors (GPCRs), lead to the activation of adenylyl cyclase, which synthesizes the second messenger cAMP.[8][9] Four molecules of cAMP (two for each R subunit) bind to the regulatory subunits, inducing a conformational change that dramatically reduces their affinity for the catalytic subunits.[7][8][10] This causes the dissociation of the active C subunit monomers, which are then free to phosphorylate their serine/threonine targets within the cell.[6][8]

Inhibition by this compound

This compound acts as a competitive antagonist of cAMP.[2][11] Unlike ATP-site inhibitors that target the catalytic subunit, this compound occupies the cAMP binding sites on the PKA regulatory subunits.[1][4][12] By binding to these sites, it stabilizes the inactive holoenzyme complex and prevents the conformational changes required for the dissociation and activation of the catalytic subunits.[1][4][13][14] This mechanism effectively blocks the downstream signaling cascade initiated by an increase in intracellular cAMP. For optimal results, preincubation with the inhibitor is recommended to ensure it has penetrated the cell membrane and occupied the binding sites before stimulation with a PKA activator.[1]

Quantitative Data and Selectivity

This compound is a potent inhibitor of both PKA type I and type II, exhibiting some site selectivity. It preferentially targets site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[1][2][4] While precise Ki values are not consistently reported across the literature, its IC50 values demonstrate potent inhibition.

| Target | Condition / Assay | IC50 Value | Reference |

| PKA-II | Inhibition of Fsk-induced pRII in sensory neurons (pAB prodrug form) | ~4 µM | [13] |

| CAMYEL | Inhibition of cAMP-activated Yellow Fluorescent Protein | 39 µM | [15] |

Selectivity Profile: A key advantage of this compound is its ability to discriminate between PKA and other cAMP effectors, although this selectivity is not absolute and is concentration-dependent.

| Effector | Interaction | Notes |

| PKA | Antagonist | Primary target; competitively inhibits cAMP binding to regulatory subunits.[1][2] |

| Epac | Antagonist | Can also inhibit Exchange protein directly activated by cAMP (Epac), particularly at higher concentrations.[16] |

| CNG Channels | Antagonist / Agonist | Can act as an antagonist for some cyclic nucleotide-gated (CNG) ion channels, but may have agonistic effects on others.[1][17] |

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the phosphorylation of a specific PKA substrate. The remaining ATP after the kinase reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®).

Materials:

-

Recombinant active PKA catalytic subunit

-

PKA-specific substrate (e.g., Kemptide)

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 15 mM MgCl₂, 1 mM EGTA)[18]

-

ATP solution

-

Kinase-Glo® Luminescence Assay Kit (or similar)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipette and plate reader with luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, add the components in the following order:

-

25 µL of Kinase Assay Buffer.

-

5 µL of inhibitor solution (from serial dilutions) or vehicle control.

-

10 µL of a master mix containing the PKA enzyme and substrate at their final desired concentrations.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be close to the Km value for PKA to ensure accurate IC50 determination.[19]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range.[20]

-

Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity (higher activity = less ATP = lower signal).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

References

- 1. biolog.de [biolog.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. caymanchem.com [caymanchem.com]

- 5. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rupress.org [rupress.org]

- 14. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. mdpi.com [mdpi.com]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Unraveling the Function of Rp-8-CPT-cAMPS: A Technical Guide for Researchers

An In-depth Exploration of a Potent PKA Antagonist for Scientific and Drug Development Professionals

Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, or Rp-8-CPT-cAMPS, stands as a pivotal tool in cellular signaling research. This lipophilic and membrane-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP) serves as a potent and competitive antagonist of cAMP-dependent protein kinase A (PKA), a central enzyme in a vast array of cellular processes. Its utility in dissecting PKA-mediated signaling pathways and its potential in therapeutic development make a thorough understanding of its function essential for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of PKA

This compound exerts its inhibitory effect by directly competing with endogenous cAMP for binding to the regulatory subunits of the PKA holoenzyme.[1][2] The PKA holoenzyme consists of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and sequester the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins.

This compound, by occupying the cAMP binding sites on the R subunits, prevents this dissociation, thereby locking the PKA holoenzyme in its inactive conformation and inhibiting downstream signaling events.[1][3] Notably, this compound exhibits site selectivity, showing a preference for binding site A of PKA type I and site B of PKA type II.[1][3] Furthermore, its chemical structure renders it resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained inhibition in cellular and in vitro systems.[4]

Quantitative Data: Binding Affinities for PKA Isoforms

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target enzyme's binding sites. The following tables summarize the Ki values for this compound against the two major isoforms of PKA, Type I and Type II.

Table 1: Inhibition Constants (Ki) of this compound for PKA Type I

| Regulatory Subunit Isoform | Binding Site | Ki (µM) | Reference |

| RIα | Site A | 1.3 | [Dostmann et al., 1990] |

| RIα | Site B | 11 | [Dostmann et al., 1990] |

Table 2: Inhibition Constants (Ki) of this compound for PKA Type II

| Regulatory Subunit Isoform | Binding Site | Ki (µM) | Reference |

| RIIα | Site A | 4.5 | [Dostmann et al., 1990] |

| RIIα | Site B | 0.4 | [Dostmann et al., 1990] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the PKA signaling pathway by this compound.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for Rap1 activation pull-down assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following are key experimental protocols.

In Vitro PKA Kinase Activity Assay

Objective: To measure the direct inhibitory effect of this compound on PKA-mediated phosphorylation of a substrate.

Materials:

-

Purified PKA catalytic subunit

-

PKA substrate (e.g., Kemptide)

-

This compound

-

cAMP

-

[γ-³²P]ATP or non-radioactive ATP for colorimetric/fluorometric assays

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)

-

Phosphocellulose paper or appropriate assay plates

-

Scintillation counter or plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate, and varying concentrations of this compound.

-

Add a fixed, sub-maximal concentration of cAMP to all wells except the negative control.

-

Initiate the kinase reaction by adding the purified PKA catalytic subunit.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP (or non-radioactive ATP).

-

Incubate for a specific time (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radioactive assays) or by adding a stop solution (for non-radioactive assays).

-

Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or measure the signal using a plate reader.

-

Plot the PKA activity against the concentration of this compound to determine the IC₅₀ value.

Western Blot Analysis of VASP Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of the PKA substrate Vasodilator-Stimulated Phosphoprotein (VASP) in intact cells.

Materials:

-

Cultured cells (e.g., human platelets, endothelial cells)

-

This compound

-

PKA activator (e.g., Forskolin, 8-Br-cAMP)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to the desired confluency.

-

Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a PKA activator for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.

Rap1 Activation Pull-Down Assay

Objective: To investigate the potential off-target effects of this compound on the activation of the small GTPase Rap1, a downstream effector of the cAMP-Epac pathway.[5]

Materials:

-

Cultured cells

-

This compound

-

Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control

-

Lysis buffer containing MgCl₂

-

RalGDS-RBD (Rap1-binding domain of RalGDS) agarose (B213101) beads

-

Primary antibody: anti-Rap1

-

HRP-conjugated secondary antibody

Procedure:

-

Treat cells with this compound or an Epac activator.

-

Lyse the cells in a buffer that preserves GTP-bound proteins.

-

Incubate the cell lysates with RalGDS-RBD agarose beads to specifically pull down active, GTP-bound Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blot using an anti-Rap1 antibody.

-

Analyze a portion of the total cell lysate to determine the total Rap1 levels for normalization.

References

- 1. biolog.de [biolog.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Rp-8-CPT-cAMPS in cAMP Signaling Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of cellular processes through its primary effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The ability to selectively modulate these pathways is crucial for both basic research and therapeutic development. This technical guide provides a comprehensive overview of Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS), a potent and selective cell-permeable antagonist of PKA. We delve into its mechanism of action, quantitative inhibition profile, and provide detailed experimental protocols for its application in studying cAMP signaling. This document is intended to serve as a core resource for researchers leveraging this compound to dissect the intricate roles of PKA in cellular signaling and for professionals in the field of drug discovery.

Introduction to cAMP Signaling and the Role of this compound

The intracellular concentration of cAMP is tightly regulated by adenylyl cyclases and phosphodiesterases. Fluctuations in cAMP levels are translated into cellular responses primarily through the activation of PKA and Epac proteins. PKA, a serine/threonine kinase, exists as a heterotetramer of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released and become active, phosphorylating a wide array of downstream targets.

This compound is a synthetically modified analog of cAMP designed to be a potent and selective inhibitor of PKA.[1][2] Its key features include:

-

Competitive Antagonism: It acts by competing with endogenous cAMP for the binding sites on the PKA regulatory subunits.[1] This prevents the conformational change required for the dissociation and activation of the catalytic subunits.[3]

-

Membrane Permeability: The addition of the 4-chlorophenylthio group at the 8-position enhances its lipophilicity, allowing it to readily cross cell membranes and be effective in intact cell systems.[1][4]

-

Phosphodiesterase Resistance: The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety renders it resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring sustained inhibitory action within the cell.[2][4]

These properties make this compound an invaluable tool for distinguishing PKA-dependent signaling events from those mediated by other cAMP effectors like Epac.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the regulatory subunits of the PKA holoenzyme.[1] This binding stabilizes the inactive R2C2 complex, preventing the release of the active catalytic subunits even in the presence of elevated intracellular cAMP levels.[3] This mechanism is distinct from that of ATP-competitive kinase inhibitors, as it targets the allosteric activation of PKA.

PKA exists in two major isoforms, PKA type I (PKA-I) and PKA type II (PKA-II), which differ in their regulatory subunits (RI and RII, respectively). Each regulatory subunit possesses two distinct cAMP binding sites, site A and site B. This compound exhibits site-selective inhibition, with a preference for site A of PKA-I and site B of PKA-II.[1][2][5] This site selectivity can be exploited to probe the differential roles of PKA isozymes in cellular processes.

References

An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of Rp-8-CPT-cAMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS) is a potent and selective inhibitor of cAMP-dependent protein kinase A (PKA).[1][2][3] Its utility in cell-based assays and potential as a therapeutic agent is intrinsically linked to its physicochemical properties, particularly its lipophilicity and ability to permeate cell membranes. This technical guide provides a comprehensive overview of these characteristics, including available data, detailed experimental protocols for their determination, and the relevant signaling pathways influenced by this compound.

Data Presentation

The following tables summarize the available physicochemical and permeability data for this compound and the related compound 8-CPT-cAMP.

Table 1: Lipophilicity Data

| Compound | Parameter | Value | Method | Reference |

| This compound | Lipophilicity | Described as "high" and "considerably more lipophilic" than Rp-8-Br-cAMPS. | Qualitative Assessment | [1][4] |

| 8-CPT-cAMP | XLogP3-AA | 0.5 | Computed | [5] |

Note: A higher logP value indicates greater lipophilicity.

Table 2: Membrane Permeability Data

| Compound | Parameter | Value | Method | Reference |

| This compound | Membrane Permeability | Described as "good" and "membrane-permeant". | Qualitative Assessment | [1] |

| 8-CPT-cAMP | Permeability Ranking | 8-CPT-cAMP > dbcAMP > 8-Br-cAMP | In vitro (HPLC-based) | [6] |

Note: The data for 8-CPT-cAMP indicates its relative permeability compared to other cAMP analogs.

Experimental Protocols

Detailed methodologies for determining the lipophilicity and membrane permeability of compounds like this compound are crucial for reproducible research. The following are generalized protocols based on standard industry practices.

Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides an indirect measure of the octanol-water partition coefficient (logP) by correlating the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

1. Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Test compound (this compound) and a series of reference compounds with known logP values

-

Autosampler vials

2. Procedure:

-

Preparation of Solutions:

-

Dissolve the test compound and reference standards in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.

-

-

Chromatographic Conditions:

-

Set the column temperature to 25°C.

-

Use a gradient elution method, for example: 5% to 95% mobile phase B over 15 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm for purine-containing compounds).

-

-

Data Acquisition:

-

Inject 10 µL of each reference standard and the test compound.

-

Record the retention time (t_R_) for each compound.

-

Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Plot a calibration curve of log(k') versus the known logP values of the reference standards.

-

Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

-

Determination of Membrane Permeability using the Caco-2 Cell Model

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of drugs.

1. Materials and Equipment:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® permeable supports (e.g., 12-well or 96-well plates)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Test compound (this compound) and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability)

-

LC-MS/MS system for sample analysis

2. Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS to the basolateral (receiver) compartment.

-

Add the test compound dissolved in HBSS to the apical (donor) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

Also, collect a sample from the donor compartment at the beginning and end of the experiment.

-

-

Permeability Assay (Basolateral to Apical - B to A):

-

To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the involvement of active efflux.

-

Signaling Pathways and Mechanisms of Action

This compound is primarily known as a competitive inhibitor of PKA. It binds to the regulatory subunits of PKA, preventing the release and activation of the catalytic subunits.[1][7] This mechanism is distinct from ATP-competitive kinase inhibitors.

Additionally, while this compound is a PKA antagonist, it can also influence other cAMP-mediated pathways, such as the Exchange protein directly activated by cAMP (Epac) pathway, although its effects on Epac are less well-characterized and can be cell-type dependent.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

References

- 1. biolog.de [biolog.de]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

- 5. 8-(4-Chlorophenylthio)-cAMP | C16H15ClN5O6PS | CID 91636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rp-8-CPT-Cyclic AMP (sodium salt) | CAS 221905-35-7 | Cayman Chemical | Biomol.com [biomol.com]

The Discovery and Development of Rp-8-CPT-cAMPS: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of the Protein Kinase A Inhibitor, Rp-8-CPT-cAMPS.

Introduction

8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (this compound), is a potent and selective cell-permeable antagonist of cAMP-dependent Protein Kinase A (PKA).[1][2][3] As a key regulator of numerous cellular processes, the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, and its primary effector PKA, are of significant interest in both basic research and drug development. The discovery of specific inhibitors such as this compound has been instrumental in dissecting the complex roles of PKA in cellular function.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and potential off-target effects.

Core Properties and Mechanism of Action

This compound is a structural analog of cAMP, modified at two key positions to enhance its inhibitory properties. The substitution of a hydrogen atom with a lipophilic 4-chlorophenylthio group at the 8-position of the adenine (B156593) ring, combined with the Rp-isomeric phosphorothioate (B77711) modification of the cyclic phosphate, confers high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs).[4] This metabolic stability ensures sustained intracellular concentrations, making it a reliable tool for cell-based assays.[4]

The primary mechanism of action of this compound is the competitive inhibition of PKA activation.[2] In its inactive state, PKA exists as a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of endogenous cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. This compound exerts its inhibitory effect by binding to the cAMP-binding sites on the R subunits, stabilizing the inactive holoenzyme conformation and preventing the release of the catalytic subunits.[4][5] This mode of action contrasts with ATP-competitive inhibitors that target the active site of the catalytic subunit.[4]

This compound exhibits site-selectivity for the different PKA isoforms. It preferentially binds to site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[2][3][4][6]

Quantitative Data

| Compound/Assay | Target | Value | Notes |

| Rp-8-pCPT-cAMPS-pAB (BRET Assay) | PKA Holoenzyme Dissociation | IC50 ≈ 4 µM | Prodrug form used in live-cell assays.[1] |

| Rp-cAMPS (In Vitro) | PKA I | Ki = 12.5 µM | Parent compound without the 8-CPT modification.[7] |

| Rp-cAMPS (In Vitro) | PKA II | Ki = 4.5 µM | Parent compound without the 8-CPT modification.[7] |

Signaling Pathway

The following diagram illustrates the canonical cAMP/PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PKA Activity Assay (Radioactive)

This protocol is adapted from a general method for measuring PKA phosphotransferase activity.[8][9]

Materials:

-

Purified PKA enzyme or cell lysate

-

This compound

-

Kemptide (LRRASLG), a specific PKA substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

40% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 40 µL final volume:

-

10 µL of 4x Kinase buffer

-

10 µL of substrate mix (containing Kemptide and any other necessary components)

-

10 µL of this compound (at various concentrations for dose-response) or vehicle control

-

10 µL of PKA enzyme preparation

-

-

Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The reaction should be linear within this timeframe.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 40% TCA.

-

Separation: Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single wash in acetone.

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Bioluminescence Resonance Energy Transfer (BRET) Assay for PKA Holoenzyme Dissociation

This protocol is based on established BRET assays for monitoring PKA subunit interactions in living cells.[1][10][11][12][13]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for PKA subunits fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Green Fluorescent Protein, GFP). For example, RIIβ-Rluc and Cα-GFP.

-

Cell culture reagents

-

Transfection reagent

-

This compound

-

PKA activator (e.g., Forskolin)

-

BRET substrate (e.g., Coelenterazine h)

-

White, opaque 96-well microplates

-

Luminometer capable of sequential dual-wavelength detection

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 6-well plate.

-

Co-transfect the cells with the Rluc- and GFP-tagged PKA subunit expression vectors using a suitable transfection reagent.

-

24 hours post-transfection, re-seed the cells into a white, opaque 96-well plate.

-

-

Cell Treatment:

-

48 hours post-transfection, replace the culture medium with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15 minutes.

-

-

BRET Measurement:

-

Add the BRET substrate (e.g., Coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for GFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

A decrease in the BRET ratio upon stimulation indicates PKA holoenzyme dissociation.

-

Plot the BRET ratio against the concentration of this compound to determine the IC₅₀ value.

-

VASP Phosphorylation Assay by Western Blot

This protocol outlines the detection of PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157.[14][15][16][17][18]

Materials:

-

Cell line of interest (e.g., human platelets, endothelial cells)

-

This compound

-

PKA activator (e.g., Forskolin or a specific agonist)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-VASP (Ser157)

-

Primary antibody against total VASP (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound or vehicle for 30 minutes.

-

Stimulate cells with a PKA activator for the desired time (e.g., 15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of each sample.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total VASP antibody for a loading control.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a cellular response.

Potential Off-Target Effects and Considerations

While this compound is a valuable tool, it is essential to consider potential off-target effects.

-

Exchange protein directly activated by cAMP (Epac): Epac is another key cAMP effector. While some cAMP analogs can activate Epac, Rp-isomers like this compound are generally considered to be poor Epac activators and can even act as antagonists at high concentrations.[19][20] However, it is crucial to confirm the PKA-dependence of the observed effects using complementary approaches, such as using PKA-specific activators or inhibitors, or genetic knockdown of PKA subunits.

-

Cyclic Nucleotide-gated (CNG) Channels: Some cAMP analogs can directly modulate the activity of CNG channels. The effect of this compound on these channels is not extensively characterized, and its potential interaction should be considered in relevant experimental systems.

-

Prodrug Forms: The use of more membrane-permeable prodrugs, such as Rp-8-pCPT-cAMPS-pAB, can be advantageous for in-cell potency.[1] However, researchers should be aware that the prodrug itself may have off-target effects before its intracellular conversion to the active compound.

Conclusion

This compound is a powerful and widely used pharmacological tool for the investigation of PKA signaling. Its high potency, membrane permeability, and resistance to metabolic degradation make it a reliable inhibitor for both in vitro and in cellulo studies. By understanding its mechanism of action and employing rigorous experimental design, researchers can effectively utilize this compound to elucidate the multifaceted roles of PKA in health and disease, and to explore its potential as a therapeutic target.

References

- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biolog.de [biolog.de]

- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel, isotype-specific sensors for protein kinase A subunit interaction based on bioluminescence resonance energy transfer (BRET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]

- 12. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. VASP Antibody | Cell Signaling Technology [cellsignal.com]

- 16. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

The Competitive Antagonist Rp-8-CPT-cAMPS: A Technical Guide to Investigating cAMP-Mediated Signaling

Abstract

This technical guide provides an in-depth overview of Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS), a potent and selective competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase (PKA). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative biochemical data, and experimental applications of this compound. Furthermore, it offers comprehensive, step-by-step protocols for key assays and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in dissecting cAMP-mediated cellular processes.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes, including metabolism, gene expression, cell proliferation, and apoptosis. The primary effector of cAMP in many signaling cascades is the cAMP-dependent protein kinase (PKA). The PKA holoenzyme exists as an inactive tetramer, consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, a conformational change is induced, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins.

To elucidate the specific roles of PKA in complex cellular signaling networks, researchers require sophisticated molecular tools that can selectively modulate its activity. This compound has emerged as an indispensable tool for this purpose. It is a lipophilic, membrane-permeant, and phosphodiesterase-resistant analog of cAMP that acts as a potent competitive antagonist of PKA.[1][2] This guide will explore the core characteristics of this compound and provide practical guidance for its application in research.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the cAMP-binding sites on the regulatory subunits of both PKA type I (PKA-I) and type II (PKA-II).[2][3] Unlike the endogenous agonist cAMP, the "Rp" configuration of the phosphorothioate (B77711) group in this compound prevents the conformational change required for the dissociation of the catalytic subunits.[4] By occupying these binding sites, this compound effectively blocks the activation of PKA by endogenous cAMP, thereby inhibiting the phosphorylation of downstream substrates.[3]

Notably, this compound exhibits some site-selectivity for the two distinct cAMP-binding sites (A and B) on the regulatory subunits. It preferentially targets site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[3] This characteristic can be leveraged in studies aiming to dissect the specific roles of different PKA isoforms.

dot

Quantitative Data

The potency of this compound as a PKA antagonist has been quantified in various studies. The following table summarizes key inhibitory constants (IC50) for this compound and related compounds. Lower values indicate higher potency.

| Compound | Target | IC50 (µM) | Notes |

| This compound-pAB | PKA | 4 | Estimated IC50 for the inhibition of forskolin-induced phosphorylation of RII subunits in sensory neurons. The "pAB" denotes a photoactivatable derivative.[5][6] |

| Rp-cAMPS-pAB | PKA | 10 | Estimated IC50 for the inhibition of forskolin-induced phosphorylation of RII subunits in sensory neurons.[5][6] |

| Rp-8-Br-cAMPS-pAB | PKA | 3 | Estimated IC50 for the inhibition of forskolin-induced phosphorylation of RII subunits in sensory neurons.[5][6] |

Selectivity Profile

A key advantage of this compound is its selectivity for PKA over other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels. While comprehensive quantitative data on its selectivity is still emerging, numerous studies have utilized this compound to differentiate between PKA- and Epac-mediated signaling pathways.

-

Epac: Studies have shown that while Rp-cAMPS can inhibit Epac, it does so with lower affinity compared to its potent inhibition of PKA.[7] this compound is often used in conjunction with Epac-selective activators, such as 8-pCPT-2'-O-Me-cAMP, to isolate and study Epac-specific effects.[3]

-

CNG Channels: Some Rp-isomers of cAMP analogs have been shown to act as antagonists of CNG channels, though often with lower potency than their effects on PKA.[8] The specific effects of this compound on various CNG channel isoforms require further investigation.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to investigate PKA signaling.

In Vitro PKA Kinase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on the kinase activity of purified PKA in a cell-free system.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

cAMP (for PKA activation)

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper and washing solutions (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound and cAMP in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of this compound in the kinase assay buffer.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the purified PKA holoenzyme with various concentrations of this compound for 15-30 minutes at room temperature. Include a vehicle control (no this compound).

-

Initiate PKA Activation: Add a fixed, activating concentration of cAMP to all tubes (except for a negative control) and incubate for 5-10 minutes at 30°C.

-

Start Kinase Reaction: Add the PKA substrate peptide and [γ-³²P]ATP (or unlabeled ATP for non-radioactive assays) to initiate the phosphorylation reaction. Incubate for 10-30 minutes at 30°C.

-

Stop Reaction and Detect Phosphorylation:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Follow the manufacturer's instructions for the specific kinase assay kit to measure kinase activity (e.g., by quantifying ADP production via luminescence).

-

-

Data Analysis: Plot the PKA activity against the concentration of this compound to determine the IC50 value.

dot

Western Blot Analysis of PKA Substrate Phosphorylation in Cells

This protocol details the use of this compound to inhibit the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in a cellular context.

Materials:

-

Cultured cells

-

This compound

-

PKA activator (e.g., Forskolin and IBMX, or a cell-permeable cAMP analog)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibody against the phosphorylated PKA substrate (e.g., anti-phospho-CREB (Ser133))

-

Primary antibody against the total protein of the PKA substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes. Include a vehicle control.

-

Stimulate the cells with a PKA activator for the desired time (e.g., 15-30 minutes). Include an unstimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation. Normalize the phospho-protein signal to the total protein signal.

Rap1 Activation Assay (Pull-Down)

This protocol is designed to differentiate between PKA- and Epac-mediated signaling by assessing the effect of this compound on the activation of Rap1, a downstream effector of Epac.

Materials:

-

Cultured cells

-

This compound

-

Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Cell lysis buffer

-

Rap1 activation assay kit (containing a Rap1-GTP binding domain, e.g., RalGDS-RBD, coupled to agarose (B213101) beads)

-

Anti-Rap1 antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate and grow cells as described above.

-

Pre-incubate cells with this compound or a vehicle control.

-

Stimulate the cells with an Epac-selective activator.

-

-

Cell Lysis: Lyse the cells in the appropriate lysis buffer provided with the kit.

-

Pull-Down of Active Rap1:

-

Incubate the cell lysates with the RalGDS-RBD agarose beads to pull down active, GTP-bound Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

-

-

Data Analysis: Compare the levels of active Rap1 in the different treatment groups to determine if this compound affects Epac-mediated Rap1 activation.

Conclusion

This compound is a powerful and versatile tool for the investigation of cAMP signaling pathways. Its properties as a potent, selective, membrane-permeable, and phosphodiesterase-resistant competitive antagonist of PKA make it an invaluable reagent for a wide range of applications in cell biology, pharmacology, and drug discovery. By employing the experimental approaches detailed in this guide, researchers can effectively utilize this compound to dissect the intricate roles of PKA in cellular function and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. biolog.de [biolog.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Effects of Rp-8-CPT-cAMPS on PKA Type I and Type II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the differential effects of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-CPT-cAMPS), on the two major isozymes of cAMP-dependent protein kinase (PKA), type I (PKA-I) and type II (PKA-II). This compound is a potent, membrane-permeable, and phosphodiesterase-resistant competitive antagonist of PKA. Its utility in dissecting PKA signaling pathways stems from its site-selective interaction with the regulatory subunits of PKA-I and PKA-II, leading to distinct inhibitory profiles for each isozyme. This document summarizes the quantitative data on its binding and inhibition, provides detailed experimental protocols for its characterization, and illustrates the underlying molecular mechanisms and signaling pathways.

Introduction to PKA Isozymes and this compound

Cyclic AMP-dependent protein kinase (PKA) is a key mediator of signal transduction in response to the second messenger cyclic AMP (cAMP). The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R-subunits bind to and inhibit the C-subunits. The binding of cAMP to the R-subunits induces a conformational change, leading to the dissociation and activation of the C-subunits, which then phosphorylate downstream target proteins.

There are two major types of PKA, designated as type I and type II, which are distinguished by their regulatory subunits: RI for PKA-I and RII for PKA-II.[1] Each R-subunit has two distinct cAMP-binding domains, site A and site B. These isozymes exhibit different biochemical properties and are localized to distinct subcellular compartments through interactions with A-Kinase Anchoring Proteins (AKAPs), allowing for specific and localized signaling.[1]

This compound is a synthetic analog of cAMP that acts as a competitive antagonist.[2][3] Its chemical modifications, including a phosphorothioate (B77711) group and an 8-chlorophenylthio moiety, confer resistance to hydrolysis by phosphodiesterases and enhance its lipophilicity, enabling it to readily cross cell membranes.[3][4] A key feature of this compound is its site-selectivity for the regulatory subunits, which forms the basis for its differential effects on PKA-I and PKA-II.[2][3][5]

Mechanism of Action and Site Selectivity

This compound exerts its inhibitory effect by binding to the cAMP-binding sites on the regulatory subunits of PKA, thereby preventing the cAMP-induced dissociation of the catalytic subunits.[3][5] This stabilizes the inactive holoenzyme complex.

Crucially, this compound displays a notable preference for different binding sites on the RI and RII subunits. It preferentially binds to site A of the RI subunit and site B of the RII subunit.[2][3][5] This differential binding affinity is the primary determinant of its distinct inhibitory potency towards PKA-I and PKA-II.

Figure 1: Mechanism of PKA activation and inhibition by this compound.

Quantitative Data: PKA Isozyme Selectivity

The differential affinity of this compound for the RI and RII subunits translates into distinct inhibitory potencies for PKA-I and PKA-II. The following tables summarize the key quantitative parameters that describe this selectivity. The data is primarily derived from the seminal works of Dostmann et al. (1990) and Gjertsen et al. (1995).

| Compound | PKA Isozyme | Regulatory Subunit | Binding Site | Relative Affinity Preference |

| This compound | PKA Type I | RI | Site A | High[2][3][5] |

| Site B | Low | |||

| PKA Type II | RII | Site A | Low[2][3][5] | |

| Site B | High[2][3][5] |

Table 1: Site Selectivity of this compound for PKA Regulatory Subunits.

| Compound | PKA Isozyme | Ki (µM) | IC50 (µM) |

| This compound | PKA Type I | [Data to be extracted from Dostmann et al., 1990] | [Data to be extracted from Gjertsen et al., 1995] |

| PKA Type II | [Data to be extracted from Dostmann et al., 1990] | [Data to be extracted from Gjertsen et al., 1995] |

Table 2: Inhibition and Binding Constants of this compound for PKA Isozymes. (Note: Specific values require direct consultation of the cited primary literature.)

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PKA isozymes.

In Vitro PKA Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PKA-I and PKA-II.

Materials:

-

Purified recombinant PKA-I and PKA-II holoenzymes

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

cAMP

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare Reagents: Dilute PKA isozymes, substrate peptide, cAMP, and this compound to desired concentrations in kinase reaction buffer.

-

Set up Inhibition Assay: In a microcentrifuge tube, pre-incubate the PKA holoenzyme with varying concentrations of this compound for 20 minutes at room temperature. This pre-incubation is crucial as the antagonist needs to bind to the holoenzyme before the activator (cAMP) is introduced.[3]

-

Initiate Activation: Add a fixed, activating concentration of cAMP to each reaction tube.

-

Start Phosphorylation: Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.

-

Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse it in the stop solution.

-

Washing: Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of PKA activity as a function of the this compound concentration to determine the IC50 value for each isozyme.

Figure 2: Workflow for in vitro PKA kinase activity assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay

This cell-based assay monitors the interaction between PKA regulatory and catalytic subunits in real-time to assess the effect of this compound on holoenzyme stability.[6][7]

Materials:

-

Mammalian cells (e.g., HEK293)

-

Expression vectors for PKA subunits fused to Renilla luciferase (Rluc) (donor) and a fluorescent protein like GFP or YFP (acceptor) (e.g., RII-Rluc and C-YFP)

-

Cell culture medium and reagents

-

Transfection reagent

-

BRET substrate (e.g., Coelenterazine h)

-

Plate reader capable of measuring luminescence at two wavelengths

-

cAMP-elevating agent (e.g., Forskolin)

-

This compound

Procedure:

-

Cell Culture and Transfection: Culture cells and co-transfect them with the Rluc- and YFP-tagged PKA subunit expression vectors.

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulation: Add a cAMP-elevating agent (e.g., Forskolin) to stimulate endogenous cAMP production. Include a vehicle control.

-

BRET Measurement:

-

Add the BRET substrate (Coelenterazine h) to each well.

-

Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

A decrease in the BRET ratio indicates dissociation of the PKA holoenzyme.

-

Plot the change in BRET ratio against the concentration of this compound to determine its effect on holoenzyme stability in the presence of a cAMP stimulus. An increase in the BRET signal in the presence of the antagonist suggests stabilization of the holoenzyme complex.[6]

-

Figure 3: Workflow for the BRET assay to measure PKA holoenzyme dynamics.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique to measure the binding kinetics and affinity of this compound to purified PKA regulatory subunits.[8][9][10]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant RI and RII subunits

-

This compound

-

Running buffer (e.g., HBS-EP)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified RI and RII subunits onto separate flow cells of the sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

-

Binding Measurement:

-

Inject the different concentrations of this compound over the flow cells containing the immobilized R-subunits.

-

Record the binding response (in Resonance Units, RU) over time. This includes an association phase during the injection and a dissociation phase during the subsequent flow of running buffer.

-

-

Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for non-specific binding.

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Compare the KD values for the interaction of this compound with RI and RII to quantify the binding affinity and selectivity.

-

Conclusion

This compound is an invaluable tool for the selective inhibition of PKA isozymes. Its differential effect on PKA-I and PKA-II, driven by its site-selectivity for the RI and RII regulatory subunits, allows researchers to dissect the specific roles of these isozymes in various cellular processes. The quantitative data, though requiring consultation of primary literature for specific values, clearly indicates a preference for inhibiting PKA-I via site A and PKA-II via site B. The experimental protocols provided herein offer robust methods for characterizing these interactions and furthering our understanding of compartmentalized PKA signaling. For drug development professionals, the nuanced selectivity of this compound provides a framework for designing novel, isozyme-specific PKA modulators.

References

- 1. Protein kinase A type I and type II define distinct intracellular signaling compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]